(3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(piperidin-1-yl)methanone
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Overview
Description
(3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(piperidin-1-yl)methanone is a complex organic compound that belongs to the class of thienoquinolines. This compound is characterized by the presence of a thienoquinoline core structure, which is fused with a piperidine ring. The compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(piperidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thienoquinoline core, followed by the introduction of the piperidine moiety. The reaction conditions often include the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques is common to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
(3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can lead to the formation of tetrahydro derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(piperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown promise in biological studies, particularly in the area of enzyme inhibition. It is being investigated for its potential to inhibit specific enzymes that play a role in disease processes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. It is being studied for its activity against certain types of cancer cells and its ability to modulate biological pathways involved in disease progression.
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound is believed to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(phenyl)methanone: This compound has a phenyl group instead of a piperidine ring.
(3-Amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl)(phenyl)methanone: This compound features a naphthyridine core with a phenyl group.
Uniqueness
The presence of the piperidine ring in (3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(piperidin-1-yl)methanone distinguishes it from similar compounds. This structural feature may contribute to its unique biological activities and potential therapeutic applications.
Properties
CAS No. |
400863-71-0 |
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Molecular Formula |
C17H21N3OS |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
(3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C17H21N3OS/c18-14-12-10-11-6-2-3-7-13(11)19-16(12)22-15(14)17(21)20-8-4-1-5-9-20/h10H,1-9,18H2 |
InChI Key |
YSWHOMJJWHENSF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(C3=C(S2)N=C4CCCCC4=C3)N |
solubility |
41.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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